Technical Documentation Center

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
  • CAS: 1257850-88-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry, prized for its unique structural feature...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry, prized for its unique structural features that combine the pharmacologically relevant morpholine scaffold with a protected primary amine. This guide provides a comprehensive technical overview of its molecular structure, synthesis, analytical characterization, and applications in drug discovery. We will delve into the causality behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers in the pharmaceutical sciences. This document is intended to serve as a practical and authoritative resource, enabling the effective utilization of this versatile compound in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved therapeutic agents.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties it imparts to a molecule, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1][3] The incorporation of a chiral center, as seen in (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate, allows for precise three-dimensional interactions with biological targets, a critical aspect of rational drug design.

The carbamate functional group, particularly the tert-butyloxycarbonyl (Boc) protecting group, is widely employed in organic synthesis due to its stability under various reaction conditions and its facile, selective removal under acidic conditions.[4][5] This allows for the strategic unmasking of the primary amine for subsequent chemical transformations. Thus, (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate represents a versatile synthon, offering a strategic entry point for the construction of complex molecular architectures with the potential for therapeutic activity.

Molecular Structure and Physicochemical Properties

The molecular structure of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate consists of a morpholine ring substituted at the 3-position with a methylene group, which is in turn attached to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. The stereochemistry at the 3-position is of the (S)-configuration.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[6]
Molecular Weight 216.28 g/mol [6]
CAS Number 1257850-88-6N/A
Appearance Off-white to pale yellow solid or oilGeneral Observation
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral Chemical Principles
Storage Store at 2-8 °C under an inert atmosphereGeneral Laboratory Practice

Synthesis of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

The synthesis of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate can be approached through several routes, often starting from a chiral precursor to establish the desired stereochemistry. A common and efficient strategy involves the Boc protection of the corresponding chiral amine, (S)-3-(aminomethyl)morpholine.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the readily available and chiral amino acid, L-serine. This strategy leverages the inherent stereochemistry of the starting material to construct the chiral morpholine ring. The overall transformation can be envisioned as a multi-step process involving cyclization and functional group manipulations.

Synthetic Pathway A L-Serine B (S)-3-Hydroxymethyl-morpholin-5-one A->B Cyclization C (S)-Morpholin-3-yl-methanol B->C Reduction D (S)-3-(Azidomethyl)morpholine C->D Azidation E (S)-3-(Aminomethyl)morpholine D->E Reduction F (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate E->F Boc Protection

Caption: Proposed synthetic workflow for (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate starting from L-Serine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations for the synthesis of chiral morpholines and Boc-protection of amines.[7][8]

Step 1: Synthesis of (S)-3-(Aminomethyl)morpholine from L-Serine

This multi-step conversion is a known process in organic synthesis, involving the formation of the morpholinone ring, followed by reduction and functional group interconversion.

Step 2: Boc Protection of (S)-3-(Aminomethyl)morpholine

  • Reaction Setup: To a solution of (S)-3-(aminomethyl)morpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water, add triethylamine (TEA) (1.2 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene bridge, and the tert-butyl group. The protons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear as distinct multiplets. The nine protons of the tert-butyl group will give a sharp singlet around δ 1.45 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the carbons of the morpholine ring, the methylene linker, the carbonyl of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. The carbonyl carbon is expected to resonate around δ 156 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.

For determining the enantiomeric purity, a chiral HPLC method is required. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of enantiomers of chiral morpholine derivatives.[9][10][11]

Illustrative Chiral HPLC Method Development Workflow

HPLC Method Development A Select Chiral Stationary Phase (e.g., Amylose or Cellulose based) B Initial Mobile Phase Screening (e.g., Hexane/IPA, Hexane/EtOH) A->B C Optimize Mobile Phase Composition B->C D Adjust Flow Rate and Temperature C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E

Caption: A typical workflow for developing a chiral HPLC method for enantiomeric purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion for C₁₀H₂₀N₂O₃ would be approximately m/z 217.15.

Applications in Drug Discovery and Development

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate serves as a key intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of the chiral morpholine and the protected amine allows for its incorporation into diverse molecular scaffolds.

While specific examples of its use in the synthesis of marketed drugs are not widely published, its structural motifs are present in numerous compounds under investigation for various therapeutic areas. For instance, derivatives of chiral morpholines have been explored as inhibitors of kinases, proteases, and other enzymes.[12] A notable example of a drug containing a related chiral morpholine is the antidepressant Reboxetine.

The use of this building block allows for the systematic exploration of structure-activity relationships (SAR) by enabling the facile introduction of various substituents onto the primary amine after deprotection.

Safety and Handling

As with all laboratory chemicals, (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its unique combination of a stereodefined morpholine ring and a readily deprotectable primary amine provides a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a foundation for its effective use in the pursuit of novel therapeutics.

References

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available from: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Supporting Information.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available from: [Link]

  • Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. PubMed. Available from: [Link]

  • 3-Aminomethyl-4-boc-morpholine. PubChem. Available from: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. Available from: [Link]

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
  • Selected examples of drugs containing chiral morpholine moieties. ResearchGate. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. Available from: [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available from: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]

  • 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available from: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. Available from: [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PubMed Central. Available from: [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

Sources

Exploratory

Morpholine Carbamate Derivatives: Pharmacophore Engineering for Multi-Target Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, morpholine carbamate derivatives represent a "privileged scaffold"—a structural motif capable of binding to diverse biological targets with high affinity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, morpholine carbamate derivatives represent a "privileged scaffold"—a structural motif capable of binding to diverse biological targets with high affinity.[1][2][3] This guide analyzes the pharmacophoric synergy between the morpholine ring (which enhances aqueous solubility and metabolic stability) and the carbamate linkage (a stable surrogate for amide bonds and a pseudo-irreversible inhibitor of serine hydrolases).

This technical whitepaper synthesizes recent data on their application in neurodegenerative therapy (Alzheimer’s) , oncology , and antimicrobial resistance , providing actionable protocols for synthesis and biological evaluation.

Chemical Rationale: The Morpholine-Carbamate Synergy

The biological success of this class stems from two distinct physicochemical contributions:

  • The Morpholine Ring (

    
    ): 
    
    • Solubility: At physiological pH, a significant fraction of the morpholine nitrogen is protonated, enhancing aqueous solubility—a critical failure point for many lipophilic drug candidates.

    • Metabolic Shielding: Unlike piperazine, morpholine is less prone to rapid oxidative metabolism, extending the potentially active half-life of the molecule.

  • The Carbamate Linkage (

    
    ): 
    
    • Hydrogen Bonding: Acts as both a donor (NH) and acceptor (C=O, -O-), facilitating tight binding in enzyme active sites.

    • Chemical Stability: More stable to hydrolysis than esters, yet capable of acylation mechanisms in specific enzymatic pockets (e.g., Cholinesterases).

Therapeutic Focus: Neurodegeneration (Alzheimer’s Disease)

The most authoritative application of morpholine carbamates is in the design of Dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors .

Mechanism of Action: Pseudo-Irreversible Inhibition

Unlike competitive inhibitors that merely occupy the active site, carbamates often function as "suicide substrates." The carbamate moiety transfers the carbonyl group to the catalytic triad (Serine-200 in AChE), forming a carbamoylated enzyme intermediate. This intermediate hydrolyzes much slower than the natural acetylated intermediate, effectively silencing the enzyme for hours.

Key Data: Quinoline-O-Carbamate Derivatives

Recent studies (Wang et al., 2023) demonstrated that fusing a morpholine carbamate to a quinoline scaffold creates a Multi-Target-Directed Ligand (MTDL).

Table 1: SAR of Quinoline-O-Carbamate Derivatives (AChE/BChE Inhibition)

Compound IDR-Group (Carbamate N-substituent)AChE IC

(

M)
BChE IC

(

M)
Selectivity Index
3a Dimethyl4.500.944.7 (BChE)
3d 4-Morpholinecarbonyl 12.9 0.87 14.8 (BChE)
3f Diethyl1.300.81Balanced
Rivastigmine (Control)3.500.03BChE Selective

Insight: The bulky morpholine group (Compound 3d) enhances selectivity for BChE, likely due to steric accommodation in the larger acyl-binding pocket of BChE compared to AChE.

Pathway Visualization: Cholinesterase Inhibition

The following diagram illustrates the kinetic pathway of carbamate-mediated inhibition.

AChE_Inhibition Enzyme Free AChE (Active Serine-OH) Michaelis Michaelis Complex [E-I] Enzyme->Michaelis Binding (k1) Inhibitor Morpholine Carbamate (Inhibitor) Inhibitor->Michaelis Carbamoylated Carbamoylated Enzyme (Inactive) Michaelis->Carbamoylated Carbamoylation (k2) (Rate Limiting) LeavingGroup Morpholine Leaving Group Michaelis->LeavingGroup Regenerated Regenerated Enzyme (Active) Carbamoylated->Regenerated Slow Hydrolysis (k3) (Hours)

Figure 1: Kinetic mechanism of pseudo-irreversible inhibition of AChE by morpholine carbamates. Note the slow hydrolysis step (k3) which defines the duration of therapeutic action.

Therapeutic Focus: Oncology (Prodrugs & Cytotoxicity)

Morpholine carbamates are increasingly utilized to improve the bioavailability of cytotoxic natural products. A prime example is the modification of Melampomagnolide B (MMB) , a sesquiterpene lactone.

Experimental Insight

The carbamate linkage acts as a prodrug handle.[4] In the acidic microenvironment of a tumor, or via specific intracellular esterases/amidases, the carbamate can be cleaved to release the active parent pharmacophore. However, stable morpholine carbamates also exhibit intrinsic cytotoxicity by inhibiting tubulin polymerization.

Key Findings (Crooks et al.):

  • Compound 6a (Morpholine-MMB): GI

    
     = 460 nM against Melanoma (MDA-MB-435).
    
  • Solubility: 50-fold increase in water solubility compared to the parent MMB.

Experimental Protocols

Protocol A: Synthesis of Morpholine Carbamates (The "Activated Carbonyl" Method)

Rationale: Direct reaction of amines with phosgene is hazardous. Using 1,1'-Carbonyldiimidazole (CDI) or 4-Nitrophenyl chloroformate is safer and yields higher purity.

Reagents:

  • Substrate alcohol/phenol (1.0 eq)

  • 4-Nitrophenyl chloroformate (1.1 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (Et

    
    N) (2.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Activation: Dissolve the substrate in dry DCM at 0°C. Add Et

    
    N followed by 4-nitrophenyl chloroformate. Stir for 2 hours to form the reactive p-nitrophenyl carbonate intermediate.
    
    • QC Check: TLC should show disappearance of starting material and appearance of a new, less polar spot.

  • Substitution: Add morpholine dropwise to the reaction mixture at room temperature. The morpholine attacks the carbonyl, displacing the p-nitrophenol.

  • Work-up (Critical): The byproduct is p-nitrophenol (yellow). Wash the organic layer extensively with saturated NaHCO

    
      until the aqueous layer is no longer yellow. This ensures removal of the toxic byproduct.
    
  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiO

    
    , MeOH/DCM gradient).
    
Protocol B: Ellman’s Assay for AChE Inhibition (Microplate Format)

Rationale: This colorimetric assay measures the production of thiocholine. Many protocols fail by not accounting for non-enzymatic hydrolysis of the substrate.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM)

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM)

  • Enzyme: AChE (from Electrophorus electricus, 0.02 U/mL)

Workflow:

  • Blanking: In a 96-well plate, add 140 µL Buffer + 20 µL Test Compound (in DMSO).

  • Enzyme Addition: Add 20 µL Enzyme solution. Incubate at 25°C for 15 minutes.

    • Why? This pre-incubation allows the carbamoylation of the active site to occur before substrate competition begins.

  • Substrate Initiation: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation:

    
    
    
    • Self-Validation: Ensure the DMSO control well shows linear kinetics (

      
      ).
      
Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_bioassay Phase 2: Biological Evaluation Step1 Activation (R-OH + 4-NP-Chloroformate) Step2 Nucleophilic Attack (+ Morpholine) Step1->Step2 Step3 Purification (Remove p-Nitrophenol) Step2->Step3 Assay1 Ellman's Assay (AChE/BChE IC50) Step3->Assay1 Pure Compound Assay2 MTT Cytotoxicity (HepG2/SH-SY5Y) Step3->Assay2 Analysis SAR Analysis (Selectivity Index) Assay1->Analysis Assay2->Analysis

Figure 2: Integrated workflow for the synthesis and biological validation of morpholine carbamates.

References

  • Wang, Y., et al. (2023). "Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease."[5] Bioorganic Chemistry.

  • Crooks, P. A., et al. (2011). "Anti-cancer activity of carbamate derivatives of melampomagnolide B." Investigational New Drugs.

  • Krátký, M., et al. (2016). "Proline-Based Carbamates as Cholinesterase Inhibitors." Molecules.

  • Kumari, A., & Singh, R. K. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)."[6] Bioorganic Chemistry.

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[2] ChemMedChem.

Sources

Foundational

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate literature review

An In-depth Technical Guide to (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery Authored by: A Senior Application Scientist Introduction: The Morpholine Scaffold a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold and its Significance in Medicinal Chemistry

The morpholine ring system is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance the pharmacological profile of drug candidates.[1][2] This six-membered saturated heterocycle containing both an ether and a secondary amine functionality often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic properties to parent molecules.[3] Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow for effective interaction with biological targets.[2] Consequently, morpholine derivatives are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3]

This technical guide focuses on a specific chiral building block, (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. The incorporation of a chiral center at the C3 position and a Boc-protected aminomethyl side chain makes this molecule a valuable synthon for the construction of complex, enantiomerically pure drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection of amines under a variety of reaction conditions while being readily removable under mild acidic conditions.[4] This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate for researchers and scientists in the field of drug development.

Chiral Synthesis of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

The asymmetric synthesis of 3-substituted morpholines is a key challenge in organic chemistry, with several strategies developed to control the stereochemistry at this position.[5][6][7] A common and effective approach involves the use of enantiomerically pure starting materials derived from the chiral pool.[5] For the synthesis of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate, a plausible and efficient route commences from the readily available and relatively inexpensive chiral amino acid, (S)-serine.

The proposed synthetic pathway leverages the inherent stereochemistry of (S)-serine to establish the desired (S)-configuration at the C3 position of the morpholine ring. The following multi-step synthesis is a logical and experimentally sound approach based on established chemical transformations.

Proposed Synthetic Pathway

Synthetic_Pathway A (S)-Serine B (S)-Serine methyl ester A->B Esterification (MeOH, SOCl2) C (S)-2-((2-hydroxyethyl)amino)-3-hydroxypropanoate B->C Reductive Amination (Ethylene oxide) D (S)-tert-Butyl (2-hydroxy-1-(hydroxymethyl)ethyl)carbamate C->D Boc Protection (Boc)2O, Base E (S)-tert-Butyl (morpholin-3-yl)carbamate D->E Intramolecular Cyclization (Mitsunobu or Appel reaction) F (S)-3-(Aminomethyl)morpholine E->F Reduction (LiAlH4 or BH3) G (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate F->G Boc Protection (Boc)2O, Base

Caption: Proposed synthetic pathway for (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate.

Detailed Experimental Protocols

Step 1: Esterification of (S)-Serine

  • Rationale: The carboxylic acid of (S)-serine is protected as a methyl ester to prevent its interference in subsequent reactions. Thionyl chloride in methanol is a classic and efficient method for this transformation.

  • Procedure:

    • Suspend (S)-serine in methanol at 0 °C.

    • Add thionyl chloride dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain (S)-serine methyl ester hydrochloride.

Step 2: N-Alkylation with Ethylene Oxide

  • Rationale: The primary amine of the serine ester is alkylated with ethylene oxide to introduce the hydroxyethyl group required for the morpholine ring formation.

  • Procedure:

    • Dissolve (S)-serine methyl ester hydrochloride in a suitable solvent such as methanol.

    • Neutralize with a base (e.g., triethylamine) to free the amine.

    • Bubble ethylene oxide gas through the solution at a controlled temperature (typically 0-10 °C).

    • Monitor the reaction by TLC or GC-MS until completion.

    • Purify the product by column chromatography.

Step 3: Boc Protection of the Secondary Amine

  • Rationale: The newly formed secondary amine is protected with a Boc group to prevent side reactions in the subsequent cyclization step. Di-tert-butyl dicarbonate ((Boc)2O) is the standard reagent for this purpose.[4]

  • Procedure:

    • Dissolve the N-alkylated product in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate and a base (e.g., triethylamine or DMAP).

    • Stir at room temperature until the starting material is consumed.

    • Work up the reaction by washing with aqueous solutions and purify by chromatography.

Step 4: Intramolecular Cyclization to form the Morpholine Ring

  • Rationale: The two hydroxyl groups are activated to facilitate an intramolecular Williamson ether synthesis, forming the morpholine ring. The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) or an Appel reaction (using triphenylphosphine and a carbon tetrahalide) are common methods for such transformations.

  • Procedure (Mitsunobu):

    • Dissolve the Boc-protected diol in anhydrous THF.

    • Add triphenylphosphine.

    • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

    • Stir the reaction at room temperature until cyclization is complete.

    • Purify the resulting morpholine derivative by column chromatography.

Step 5: Reduction of the Ester

  • Rationale: The methyl ester at the C3 position is reduced to a primary alcohol, which can then be converted to the aminomethyl group. Lithium aluminum hydride (LiAlH4) or borane (BH3) are powerful reducing agents suitable for this conversion.

  • Procedure (LiAlH4):

    • Dissolve the cyclized product in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of LiAlH4 in THF.

    • Allow the reaction to warm to room temperature and stir until the ester is fully reduced.

    • Carefully quench the reaction with water and aqueous sodium hydroxide.

    • Filter the aluminum salts and extract the product from the filtrate.

Step 6: Conversion of the Alcohol to the Amine

  • Rationale: The primary alcohol is converted to the desired primary amine. This can be achieved through a two-step process involving conversion to a leaving group (e.g., mesylate or tosylate) followed by displacement with an azide and subsequent reduction, or through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

  • Procedure (via Mesylate):

    • Dissolve the alcohol in DCM and cool to 0 °C.

    • Add triethylamine followed by methanesulfonyl chloride.

    • Stir until the alcohol is consumed.

    • Wash the reaction mixture and concentrate.

    • Dissolve the crude mesylate in DMF and add sodium azide.

    • Heat the reaction to facilitate the displacement.

    • After workup, reduce the azide to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

Step 7: Final Boc Protection

  • Rationale: The newly formed primary amine is protected with a Boc group to yield the final target molecule.

  • Procedure:

    • Follow the standard Boc protection protocol as described in Step 3.

Physicochemical Properties and Characterization

PropertyPredicted Value/Characteristic
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH)
Chirality (S)-enantiomer
¹H NMR Characteristic peaks for the morpholine ring protons, the methylene protons of the side chain, the Boc group (a singlet around 1.4 ppm), and the NH proton of the carbamate.
¹³C NMR Resonances corresponding to the carbons of the morpholine ring, the methylene carbon, the carbonyl of the carbamate, and the carbons of the Boc group.
Mass Spectrometry Expected [M+H]⁺ peak at m/z 217.15.

Applications in Drug Discovery and Development

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a free secondary amine on the morpholine ring allows for further functionalization, while the Boc-protected primary amine can be deprotected at a later stage for coupling with other moieties.

Workflow for Utilizing the Building Block

Application_Workflow Start (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate Step1 N-Functionalization of Morpholine Nitrogen Start->Step1 Step2 Deprotection of Boc Group Step1->Step2 Step3 Coupling of Primary Amine Step2->Step3 End Final Drug Candidate Step3->End

Caption: General workflow for the application of the title compound in drug discovery.

Potential Therapeutic Areas:

  • Kinase Inhibitors: The morpholine group is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase domain and improve solubility. The aminomethyl side chain can be elaborated to target specific pockets in the active site.

  • GPCR Ligands: The chiral nature of the molecule and the presence of multiple points for diversification make it a suitable scaffold for the synthesis of ligands for G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: The morpholine scaffold is present in several antimicrobial and antiviral drugs.[3] This building block can be used to generate novel analogs with improved efficacy and resistance profiles.

Conclusion

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a strategically important chiral building block that combines the beneficial properties of the morpholine scaffold with the synthetic versatility of a Boc-protected primary amine. The synthetic route outlined in this guide, starting from (S)-serine, provides a reliable method for its preparation in an enantiomerically pure form. Its potential for elaboration into a diverse range of complex molecules makes it a valuable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics. The principles and protocols described herein are intended to serve as a practical resource for the scientific community, facilitating the use of this and similar chiral building blocks in innovative drug discovery programs.

References

  • CN102617503A - Novel synthetic method of (S)
  • Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives | Science, Engineering and Health Studies - ThaiJO. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. (URL: [Link])

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (URL: [Link])

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Synthesis and SAR of morpholine and its derivatives: A review update - Semantic Scholar. (URL: [Link])

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (URL: [Link])

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (URL: [Link])

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Privilege-Structure-Oriented Three-Component Asymmetric Aminomethylation: Assembly of Chiral 3-Aminomethyl Indolones | Request PDF - ResearchGate. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Mechanochemical Strategies Applied to the Late‐Stage Modifications of Pharmaceutically Active Compounds - PMC - PubMed Central. (URL: [Link])

  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... - ResearchGate. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. (URL: [Link])

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])

  • WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. (URL: )
  • tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. (URL: [Link])

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. (URL: [Link])

  • (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate - PubChem - NIH. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Topic: (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate: Sourcing, Quality Control, and Synthetic Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. The mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure found in numerous approved drugs, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability. The (S)-chirality at the 3-position and the synthetically versatile Boc-protected aminomethyl side chain make this reagent a critical intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview for researchers on sourcing this key starting material, establishing rigorous quality control protocols for incoming batches, and applying it in common synthetic transformations.

Sourcing and Procurement of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

The procurement of high-quality starting materials is a foundational step for reproducible and successful research outcomes. (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is available from several chemical suppliers who specialize in building blocks for research and development.

Representative Suppliers and Product Specifications

When purchasing this reagent, it is crucial to verify the CAS number, as different isomers exist. The correct CAS number for the (S)-enantiomer is 1257850-88-6 . Researchers should be cautious not to confuse it with its (R)-enantiomer (CAS 1257850-83-1)[1] or the racemic mixture (CAS 169750-75-8)[2][3].

The table below summarizes product information from a selection of suppliers. Prices are for reference only and are subject to change.

SupplierCatalog NumberCAS NumberPurityAvailable SizesExample Pricing (USD/EUR)
BLDpharm BD1599711257850-88-6≥95%100mg, 250mg, 1g€101.00 - €453.00[4]
Labsolu.ca S1903491257850-88-6≥95%50mg~$978.62 (Reference)[5]
Fluorochem F230720875551-59-0*≥95%100mg - 5g£17.00 - £368.00[6]
King Scientific KS-000009AP169750-75-8**≥97%100mg, 250mg, 1gPrice on Request[3]

*Note: Fluorochem lists CAS 875551-59-0 for (S)-tert-Butyl (morpholin-2 -ylmethyl)carbamate, a positional isomer. This highlights the importance of verifying the structure and CAS number before purchase. **Note: King Scientific lists the CAS for the racemic mixture.

Supplier Qualification and Certificate of Analysis (CoA) Review

For drug development applications, a thorough review of the supplier's Certificate of Analysis (CoA) is mandatory.

Key Parameters to Verify on the CoA:

  • Identity Confirmation: Data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be consistent with the expected structure.

  • Purity Assessment: HPLC or LC-MS data should be provided, indicating a purity level typically ≥95% for research grades.

  • Enantiomeric Purity: For a chiral molecule, enantiomeric excess (e.e.) or optical rotation data is critical. If not provided on the standard CoA, it may be necessary to request this analysis or perform it in-house.

  • Residual Solvents: Information on residual solvents from the synthesis and purification process.

G cluster_procurement Procurement & Qualification Workflow A Identify Need for (S)-Isomer B Search Suppliers using CAS: 1257850-88-6 A->B C Request & Review Certificate of Analysis (CoA) B->C D Verify Identity, Purity, and Enantiomeric Excess C->D E Approve Supplier & Purchase Reagent D->E F Log Lot Number & Perform In-House QC E->F

Caption: Procurement and quality control workflow.

Physicochemical Properties, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the reagent.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₃[4][5]
Molecular Weight 216.28 g/mol [5]
Appearance Typically an off-white to white solid or liquid[6][7]
Storage Conditions Keep in a dark place, under inert atmosphere, at room temperature or refrigerated (2-8°C).[4][8]
Purity ≥95%[4][5][6]
Safety and Handling

Based on available safety data for this compound and related carbamates, standard laboratory precautions should be followed.[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only outdoors or in a well-ventilated area.[9]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][9]

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][8]

Application Notes: The Role in Synthesis

A Chiral Morpholine Building Block

The morpholine ring is a desirable feature in many drug candidates due to its ability to improve aqueous solubility and metabolic stability, and its potential to engage in hydrogen bonding as an acceptor. The chiral center at the C3 position of this building block allows for the stereospecific synthesis of complex molecules, which is critical as the biological activity of enantiomers can differ significantly.

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[10] Its utility stems from several key features:

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including nucleophilic attack and catalytic hydrogenation, allowing for selective reactions elsewhere in the molecule.[10]

  • Mild Removal: It can be cleaved under mild acidic conditions, which preserves other acid-sensitive functional groups.[11]

  • Improved Solubility: The lipophilic tert-butyl group often improves the solubility of polar intermediates in common organic solvents, simplifying purification.

Carbamate-bearing molecules are central to modern drug discovery, often serving as stable surrogates for peptide bonds and improving a compound's ability to permeate cell membranes.[12][13]

Experimental Protocols

The following protocols are provided as a guide for in-house quality control and a common synthetic transformation.

Protocol 4.1: Quality Control and Verification of Incoming Material

Objective: To confirm the identity and purity of newly acquired (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate.

Materials:

  • (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (sample from supplier)

  • Deuterated chloroform (CDCl₃) or DMSO-d₆

  • NMR tubes

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

  • C18 HPLC column

Procedure:

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃ or DMSO-d₆.

    • Acquire a ¹H NMR spectrum.

    • Expected Signals: Verify the presence of the tert-butyl singlet (~1.4 ppm, 9H), signals for the morpholine ring protons (multiplets, ~2.5-4.0 ppm, 7H), the methylene protons adjacent to the carbamate nitrogen (~3.1 ppm, 2H), and the carbamate and morpholine N-H protons (broad singlets). The integration should correspond to the 20 protons in the structure.

  • LC-MS Analysis:

    • Prepare a ~1 mg/mL stock solution of the sample in acetonitrile. Dilute as necessary for analysis.

    • Inject the sample onto a C18 HPLC column coupled to a mass spectrometer.

    • Use a gradient elution method, for example, 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

    • Expected Results: The HPLC chromatogram should show a major peak corresponding to the product (purity ≥95%). The mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z ≈ 217.15.

  • Chiral HPLC (if required):

    • If enantiomeric excess is not specified on the CoA, perform analysis using a suitable chiral column (e.g., Chiralcel OD-H or similar).

    • Develop an isocratic method (e.g., using a mixture of hexane and isopropanol) to resolve the (S) and (R) enantiomers.

    • The resulting chromatogram should show a single major peak for the desired (S)-isomer.

Protocol 4.2: Protocol for N-Boc Deprotection

Objective: To remove the Boc protecting group to yield the free primary amine, (S)-3-(aminomethyl)morpholine, as a salt for subsequent reactions.

Causality: The Boc group is cleaved via an acid-catalyzed elimination mechanism. The acid protonates the carbamate carbonyl, making it a better leaving group. The stable tert-butyl cation is formed, which then typically loses a proton to form isobutene gas, driving the reaction to completion.[11] Using HCl in an organic solvent like dioxane or methanol generates the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated.

G cluster_deprotection Boc Deprotection Pathway A Boc-Protected Amine (Starting Material) B Protonation of Carbamate Carbonyl (+ H⁺) A->B Acid Catalyst (e.g., HCl) C Cleavage & Formation of tert-Butyl Cation B->C Spontaneous D Loss of CO₂ and Formation of Amine C->D E Elimination to form Isobutene Gas C->E F Amine Hydrochloride Salt (Final Product) D->F Protonation by excess HCl

Caption: Reaction pathway for acidic Boc deprotection.

Materials:

  • (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (1.0 eq)

  • 4M HCl in 1,4-dioxane (or other suitable solvent like methanol or ethyl acetate) (3-5 eq)

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup:

    • Dissolve (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (e.g., 1.0 g, 4.62 mmol) in a minimal amount of anhydrous methanol or dioxane (~5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Acid Addition:

    • Slowly add 4M HCl in 1,4-dioxane (e.g., 4.6 mL, 18.5 mmol, 4 eq) to the stirred solution at 0 °C. Rationale: Adding the acid slowly at a low temperature helps to control any potential exotherm.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-4 hours. Monitor the reaction progress by TLC (using a mobile phase like 10% MeOH in DCM with 1% NH₄OH and staining with ninhydrin to visualize the free amine) or LC-MS. The starting material should be consumed.

  • Product Isolation:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess HCl.

    • Add anhydrous diethyl ether (~20 mL) to the resulting residue and stir or sonicate. This will often precipitate the hydrochloride salt of the product as a white solid. Rationale: The hydrochloride salt is typically insoluble in diethyl ether, allowing for easy isolation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the product under high vacuum. The resulting (S)-3-(aminomethyl)morpholine dihydrochloride can often be used in the next step without further purification.

References

  • Lead Sciences. (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. [Link]

  • J&K Scientific. tert-Butyl (morpholin-3-ylmethyl)carbamate. [Link]

  • Google Patents.
  • King Scientific. tert-Butyl (morpholin-3-ylmethyl)carbamate. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]

  • PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to (S)- and (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate: A Comparative Analysis

In the landscape of modern drug discovery and development, the principle of stereoisomerism stands as a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror ima...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the principle of stereoisomerism stands as a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate and its (R)-isomer, two chiral building blocks with significant potential in medicinal chemistry. As researchers and drug development professionals, understanding the nuanced differences between these enantiomers is paramount for advancing rational drug design and optimizing therapeutic outcomes.

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a wide array of approved drugs.[1] When combined with a carbamate functional group, which can act as a stable amide bond isostere, the resulting molecule becomes a versatile intermediate for the synthesis of complex bioactive compounds.[2][3] The chirality at the C3 position of the morpholine ring in the title compounds introduces a critical spatial arrangement that can profoundly influence their interaction with biological targets.

This guide will delve into the stereoselective synthesis, analytical characterization, and potential biological implications of these two enantiomers. We will explore established synthetic strategies, provide detailed protocols for their chiral separation and analysis, and discuss the anticipated differences in their biological activity based on well-established principles of stereopharmacology.

Physicochemical Properties and Characterization

A foundational aspect of utilizing any chemical entity in research is a thorough understanding of its physical and chemical properties. While extensive experimental data for these specific, non-commercial enantiomers is not widely published, we can compile their fundamental characteristics and outline the standard analytical techniques for their characterization.

Table 1: Physicochemical Properties of (S)- and (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Property(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate(R)-tert-Butyl (morpholin-3-ylmethyl)carbamateReference
CAS Number 1257850-88-61257850-83-1[4]
Molecular Formula C₁₀H₂₀N₂O₃C₁₀H₂₀N₂O₃[4]
Molecular Weight 216.28 g/mol 216.28 g/mol [4]
Appearance Expected to be a solid or oilExpected to be a solid or oilGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneExpected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneGeneral chemical knowledge
Optical Rotation [α]D Expected to be equal in magnitude but opposite in sign to the (R)-isomerExpected to be equal in magnitude but opposite in sign to the (S)-isomerPrinciple of enantiomers
Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

  • ~2.5-4.0 ppm (m, 9H): A complex multiplet region corresponding to the protons of the morpholine ring and the methylene group adjacent to the carbamate nitrogen.

  • ~5.0 ppm (br s, 1H): A broad singlet corresponding to the carbamate N-H proton.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • ~40-70 ppm: A series of signals corresponding to the carbon atoms of the morpholine ring and the methylene group.

  • ~79.5 ppm: The quaternary carbon of the tert-butyl group.

  • ~156.0 ppm: The carbonyl carbon of the carbamate group.

It is important to note that the NMR spectra of the (S) and (R) enantiomers will be identical in an achiral solvent. To distinguish between them using NMR, a chiral solvating agent or a chiral derivatizing agent must be employed.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Several strategies can be employed to obtain the (S) and (R) isomers of tert-Butyl (morpholin-3-ylmethyl)carbamate. These approaches typically involve either starting from a chiral precursor or utilizing a chiral catalyst to induce stereoselectivity.

One common approach is to utilize a chiral starting material derived from the natural chiral pool, such as an amino acid. For instance, the synthesis of chiral morpholine derivatives can be achieved starting from optically pure amino alcohols.[5]

Below is a conceptual workflow for the enantioselective synthesis of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate, starting from L-Serine.

Caption: Conceptual workflow for the synthesis of the (S)-isomer.

To synthesize the (R)-isomer, one would start with D-Serine and follow a similar synthetic pathway. The key to these syntheses is the preservation of the stereocenter from the initial chiral starting material.

Chiral Separation and Analysis: A Critical Step

For racemic mixtures, or to verify the enantiomeric purity of a stereoselective synthesis, a robust analytical method for chiral separation is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[6]

Experimental Protocol: Chiral HPLC Separation

Objective: To separate and quantify the (S) and (R) enantiomers of tert-Butyl (morpholin-3-ylmethyl)carbamate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: A polysaccharide-based column, such as Chiralpak® IA, IB, or IC, is often a good starting point for screening.

Mobile Phase Screening: A systematic screening of different mobile phases is crucial for method development. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.

Table 2: Example HPLC Method Parameters for Chiral Separation

ParameterConditionRationale
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Polysaccharide-based CSPs are effective for a wide range of chiral compounds.
Mobile Phase Hexane:Isopropanol (80:20 v/v) with 0.1% DiethylamineA common mobile phase for normal-phase chiral separations. The amine modifier improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 °CTemperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 210 nmCarbamates typically have a UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.

Procedure:

  • Prepare a standard solution of the racemic mixture of tert-Butyl (morpholin-3-ylmethyl)carbamate in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Identify the two peaks corresponding to the (S) and (R) enantiomers. The elution order will need to be confirmed by injecting a standard of a known enantiomer if available.

  • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

  • Validate the method for linearity, accuracy, precision, and robustness according to ICH guidelines.

G cluster_0 Chiral HPLC Workflow Sample Racemic Mixture in Mobile Phase HPLC HPLC System Chiral Column UV Detector Sample->HPLC:f0 Chromatogram Separated Enantiomer Peaks HPLC:f2->Chromatogram Quantification Peak Integration and Analysis Chromatogram->Quantification

Caption: Workflow for chiral separation by HPLC.

The Impact of Stereochemistry on Biological Activity

The differential interaction of enantiomers with a chiral biological environment (e.g., enzymes, receptors) is a well-established principle in pharmacology.[7][8] One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[9]

While specific comparative biological data for (S)- and (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate are not publicly available, we can infer potential differences based on studies of analogous chiral molecules. For example, in the case of the beta-blocker propranolol, the (S)-enantiomer is responsible for the majority of the beta-adrenergic blocking activity, while the (R)-enantiomer has minimal activity at these receptors.[10]

Hypothetical Biological Evaluation

To assess the differential activity of the (S) and (R) isomers, a series of in vitro assays would be necessary. The choice of assay would depend on the intended therapeutic target. Given the prevalence of the morpholine scaffold in kinase inhibitors, a kinase inhibition assay could be a relevant starting point.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine and compare the inhibitory potency (IC₅₀) of the (S) and (R) enantiomers against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

  • (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

  • A suitable kinase activity detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the (S) and (R) isomers in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, the specific substrate, and the assay buffer.

  • Add the serially diluted enantiomers to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using the detection system.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value for each enantiomer using a non-linear regression analysis.

Table 3: Hypothetical Comparative Biological Activity Data

CompoundTarget KinaseIC₅₀ (nM)
(S)-Isomer Kinase X50
(R)-Isomer Kinase X>10,000
Racemic Mixture Kinase X100

This hypothetical data illustrates a scenario where the (S)-isomer is the eutomer, exhibiting significantly higher potency than the (R)-isomer. The racemic mixture would show an intermediate potency, as half of the mixture is the active enantiomer.

Conclusion

The comparison of (S)- and (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate underscores the critical importance of stereochemistry in chemical and biological research. While they share the same chemical formula and connectivity, their distinct three-dimensional arrangements can lead to profound differences in their interactions with chiral environments, such as biological targets.

For researchers and drug development professionals, the key takeaways are:

  • Stereoselective synthesis is crucial: The development of robust and efficient methods for the synthesis of single enantiomers is essential for elucidating their individual properties.

  • Chiral analysis is non-negotiable: Validated analytical methods, such as chiral HPLC, are required to ensure the enantiomeric purity of the compounds under investigation.

  • Biological activity is often stereospecific: It is imperative to evaluate the biological activity of individual enantiomers, as one may be significantly more potent or have a different pharmacological profile than the other.

By embracing these principles, the scientific community can continue to advance the development of safer, more effective, and highly targeted therapeutics.

References

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. (2021). [Link]

  • (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. Lead Sciences. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. (2019). [Link]

  • Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Bohrium. [Link]

  • Synthesis and Biological Evaluation of Some Novel Chiral Carbamates and 4-imino-2- oxazolidinones Derived from Selected Optically Active Cyanohydrins. Africabix. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. (2013). [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. (2015). [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (2021). [Link]

  • Characterization Data of the Products:- Tert-butyl phenylcarbam
  • Stereochemistry in Drug Action. PMC. (2010). [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. (2023). [Link]

  • Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. PubMed Central. (2021). [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. (2007). [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. (2007). [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. (2021). [Link]

  • Pharmacological Significance of Stereoisomerism. ResearchGate. (2015). [Link]

  • Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI. (2023). [Link]

  • 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

  • What is the application of stereochemistry in drug design? Patsnap Synapse. (2025). [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. NIH. (2023). [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. (2018). [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). [Link]

  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. European Medicines Agency (EMA). [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. (2025). [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015). [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. (2024). [Link]

  • "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. PubMed. (1993). [Link]

  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. (2022). [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. (2022). [Link]

  • Application of Reverse Dosimetry to Compare In Vitro and In Vivo Estrogen Receptor Activity. ResearchGate. (2015). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Boc-Protected Morpholine Building Blocks in Drug Discovery

For researchers, scientists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to con...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and desirable pKa profiles.[1][2] The introduction of a Boc (tert-butyloxycarbonyl) protecting group on the morpholine nitrogen provides a versatile and stable handle, allowing for precise chemical modifications and the construction of complex molecular architectures.[1]

This guide offers an in-depth comparison of various Boc-protected morpholine building blocks, providing experimental insights and data to inform your selection and application in drug discovery programs. We will delve into the nuances of their reactivity, stereochemistry, and strategic use in the synthesis of bioactive molecules.

The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged structure in medicinal chemistry due to its unique combination of a basic nitrogen and a polar ether oxygen. This duality allows it to engage in a variety of interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[1][3] The incorporation of a morpholine moiety can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Understanding Boc Protection and Deprotection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[1][4] It is readily introduced using di-tert-butyl dicarbonate (Boc-anhydride) and is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This orthogonality makes it compatible with many other protecting groups used in complex syntheses.

A Comparative Analysis of Key Boc-Protected Morpholine Building Blocks

The utility of a Boc-protected morpholine building block is largely defined by the nature and position of its substituents. Here, we compare some of the most commonly employed building blocks.

Unsubstituted Boc-Morpholine
  • Structure: tert-butyl 4-morpholinecarboxylate

  • Primary Use: As a foundational scaffold for the introduction of substituents onto the morpholine ring itself, or for use as a secondary amine equivalent after deprotection.

  • Synthetic Considerations: Commercially available and relatively inexpensive. Its primary utility lies in post-functionalization of the core morpholine structure.

Chiral Carboxylic Acid Derivatives: (S)- and (R)-N-Boc-morpholine-2-carboxylic acid

These building blocks are invaluable for introducing a chiral morpholine moiety with a handle for amide bond formation. The choice between the (S) and (R) enantiomers is dictated by the stereochemical requirements of the target molecule.

  • Structure:

    • (S)-tert-butyl 2-(carboxy)morpholine-4-carboxylate

    • (R)-tert-butyl 2-(carboxy)morpholine-4-carboxylate

  • Primary Use: As chiral synthons for the construction of peptidomimetics, enzyme inhibitors, and other complex chiral molecules.[7] They are frequently used in the synthesis of CNS drug candidates.[7]

  • Reactivity and Performance:

    • Amide Coupling: Both enantiomers readily undergo amide bond formation with a variety of amines using standard peptide coupling reagents such as EDC/HOBt, HATU, or PyBOP.[8][9] The yields are generally high, often exceeding 80-90%, depending on the coupling partners and conditions.

    • Stereochemical Integrity: A key consideration is the potential for racemization at the α-carbon during activation and coupling. The use of additives like HOBt or OxymaPure can help to suppress this side reaction.[8][10] For sterically hindered couplings, more potent activators like HATU may be necessary, but careful optimization of reaction time and temperature is crucial to maintain stereochemical purity.

Chiral Hydroxymethyl Derivatives: (S)- and (R)-N-Boc-2-hydroxymethylmorpholine

These building blocks offer a versatile handle for introducing the morpholine moiety via ether linkages or for further functionalization of the hydroxyl group.

  • Structure:

    • (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

    • (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Primary Use: Synthesis of ethers, esters, and for the introduction of the morpholine unit in molecules where a C-O bond is desired. They are key intermediates in the synthesis of drugs like Reboxetine.[7]

  • Reactivity and Performance:

    • Ether Synthesis: The hydroxyl group can be readily alkylated under Williamson ether synthesis conditions (e.g., NaH, alkyl halide) or through a Mitsunobu reaction.[3] The Mitsunobu reaction is particularly advantageous as it proceeds under mild, neutral conditions and with inversion of stereochemistry at the hydroxyl-bearing carbon, offering a stereospecific route to desired products.[3][11]

    • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to another set of functionalized building blocks.

Substituted Morpholine Derivatives

A wide array of substituted Boc-protected morpholines are commercially available or synthetically accessible, including those with alkyl, aryl, or other functional groups at various positions on the ring. The choice of a substituted building block can significantly shorten synthetic routes by providing a pre-functionalized core.

Experimental Data and Protocols

To provide a practical comparison, we present standardized protocols for key transformations involving these building blocks. The following are representative procedures; optimization for specific substrates is recommended.

Table 1: Comparison of Physicochemical Properties of Selected Boc-Protected Morpholine Building Blocks
Building BlockMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted logP*
tert-butyl 4-morpholinecarboxylateC₉H₁₇NO₃187.24N/A (Liquid)1.3
(S)-N-Boc-morpholine-2-carboxylic acidC₁₀H₁₇NO₅231.25140-1500.8
(R)-N-Boc-morpholine-2-carboxylic acidC₁₀H₁₇NO₅231.25140-150[12]0.8
(S)-N-Boc-2-hydroxymethylmorpholineC₁₀H₁₉NO₄217.2665-690.9
(R)-N-Boc-2-hydroxymethylmorpholineC₁₀H₁₉NO₄217.2665-690.9

*Predicted logP values are estimations and can vary based on the calculation method. These values indicate the lipophilicity of the molecules.[][14]

Experimental Workflow: Amide Coupling of (S)-N-Boc-morpholine-2-carboxylic acid

This protocol describes a typical amide coupling reaction using EDC and HOBt.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Boc-Morpholine-COOH (S)-N-Boc-morpholine- 2-carboxylic acid (1.0 eq) Mix Combine reactants in DMF at 0 °C Boc-Morpholine-COOH->Mix Amine Amine (1.1 eq) Amine->Mix EDC EDC (1.2 eq) EDC->Mix HOBt HOBt (1.2 eq) HOBt->Mix DIPEA DIPEA (2.0 eq) DIPEA->Mix Solvent Anhydrous DMF Solvent->Mix Stir Stir at room temperature for 12-24 h Mix->Stir Activation and Coupling Quench Quench with water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Amide

Caption: Workflow for a typical amide coupling reaction.

Detailed Protocol:

  • Reactant Preparation: To a solution of (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a classic and effective choice for amide bond formation, minimizing side reactions and racemization.[9]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any amine salts, without interfering with the coupling reaction.

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Experimental Workflow: Mitsunobu Reaction with (R)-N-Boc-2-hydroxymethylmorpholine

This protocol outlines a Mitsunobu reaction for the synthesis of an ether with inversion of stereochemistry.

Mitsunobu_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Boc-Morpholine-OH (R)-N-Boc-2-hydroxymethyl- morpholine (1.0 eq) Mix Combine alcohol, phenol, and PPh₃ in THF at 0 °C Boc-Morpholine-OH->Mix Phenol Phenol (1.2 eq) Phenol->Mix PPh3 Triphenylphosphine (1.5 eq) PPh3->Mix DIAD DIAD (1.5 eq) Solvent Anhydrous THF Solvent->Mix Add_DIAD Add DIAD dropwise Mix->Add_DIAD Stir Stir at room temperature for 4-12 h Add_DIAD->Stir Inversion of Stereochemistry Concentrate Concentrate in vacuo Stir->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Ether

Caption: Workflow for a Mitsunobu etherification reaction.

Detailed Protocol:

  • Reactant Preparation: To a solution of (R)-N-Boc-2-hydroxymethylmorpholine (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired ether. The byproducts, triphenylphosphine oxide and the hydrazine derivative, are typically less polar and can be separated.

Causality Behind Experimental Choices:

  • PPh₃/DIAD: This is the classic reagent combination for the Mitsunobu reaction.[3] DIAD is often preferred over DEAD (diethyl azodicarboxylate) due to its lower volatility and the often more crystalline nature of its hydrazine byproduct, which can sometimes simplify purification.

  • Stereospecificity: The Mitsunobu reaction proceeds with a clean Sₙ2-type inversion of configuration at the alcohol carbon, making it a highly stereospecific method.[15][11][16]

Experimental Workflow: Boc Deprotection

This protocol provides a standard procedure for the acidic removal of the Boc group.

Boc_Deprotection_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Boc-Protected_Morpholine Boc-Protected Morpholine (1.0 eq) Mix Dissolve substrate in DCM at 0 °C Boc-Protected_Morpholine->Mix TFA Trifluoroacetic Acid (10-50% in DCM) Solvent Dichloromethane (DCM) Solvent->Mix Add_TFA Add TFA solution Mix->Add_TFA Stir Stir at 0 °C to room temperature for 1-4 h Add_TFA->Stir Acidolysis Concentrate Concentrate in vacuo Stir->Concentrate Basify Neutralize with saturated aqueous NaHCO₃ Concentrate->Basify Extract Extract with DCM or other suitable solvent Basify->Extract Dry Dry over Na₂SO₄ Extract->Dry Final_Concentrate Concentrate to yield the free amine Dry->Final_Concentrate Final_Product Final_Product Final_Concentrate->Final_Product Deprotected Morpholine

Caption: Workflow for Boc deprotection using TFA.

Detailed Protocol:

  • Reaction Setup: Dissolve the Boc-protected morpholine derivative (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C.

  • Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected morpholine.

Causality Behind Experimental Choices:

  • TFA vs. HCl: TFA is often preferred for its volatility, which simplifies its removal after the reaction.[5] HCl in dioxane is another common and effective reagent.[17] The choice between them may depend on the presence of other acid-sensitive functional groups in the molecule. For substrates with acid-sensitive esters, milder conditions or alternative deprotection methods might be necessary.[6]

Case Study: The Role of a Boc-Protected Morpholine in the Synthesis of Linezolid

Linezolid is an important antibiotic that contains a morpholine moiety. Several synthetic routes to Linezolid utilize a chiral Boc-protected morpholine derivative as a key building block to install the required stereocenter and the morpholine ring.[18][19] The use of a pre-formed, enantiomerically pure building block simplifies the synthesis and ensures the correct stereochemistry in the final drug molecule.[18]

Conclusion

The selection of the appropriate Boc-protected morpholine building block is a critical decision in the design and execution of a synthetic route in drug discovery. Understanding the nuances of their reactivity, stereochemistry, and handling allows for the efficient and predictable construction of complex, biologically active molecules. This guide provides a framework for comparing these valuable building blocks and offers practical, experimentally grounded protocols to aid in their successful application. By leveraging the versatility of these synthons, medicinal chemists can continue to innovate and develop the next generation of therapeutics.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis planning for linezolid (1). In the synthetic strategy.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 184–197. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. Retrieved from [Link]

  • LookChem. (n.d.). morpholine suppliers USA. Retrieved from [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved from [Link]

  • ResearchGate. (n.d.). A regio- and stereoselectivity and molecular mechanism study on the addition reactions of morpholine and m-CPBA to 9α-hydroxyparthenolide using DFT calculations. Retrieved from [Link]

  • GSC Online Press. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Hughes, D. L. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Journal of Organic Chemistry, 80(24), 11957–11984. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

  • Lee, Y. S., & Lee, S. J. (2001). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 45(5), 417-427. Retrieved from [Link]

  • Reddit. (n.d.). Boc De-protection. Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of chiral intermediates is paramount. (S)-tert-Butyl (morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral intermediates is paramount. (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, presents a unique spectroscopic profile dictated by its constituent functional groups: a stereogenic center, a morpholine ring, and a bulky tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of its expected spectroscopic characteristics, benchmarked against structurally related analogs. By understanding the subtle yet significant differences in their NMR, IR, and Mass Spectra, researchers can ensure the chemical integrity and stereochemical purity of their synthetic intermediates.

The Structural Context: Why Spectroscopic Comparison is Crucial

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate's utility in medicinal chemistry is significant, often serving as a precursor for more complex molecules where the morpholine moiety imparts desirable pharmacokinetic properties. The Boc-protecting group, while essential for synthetic strategies, can influence the molecule's spectroscopic signature.[1] A thorough understanding of its spectral features is critical for in-process controls and final product characterization.

This guide will focus on a comparative analysis, juxtaposing the predicted spectra of our target compound with experimental data from three key analogs:

  • (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate: The enantiomeric counterpart.

  • (S)-3-(Aminomethyl)morpholine: The deprotected amine.

  • N-Boc-morpholine: An analog missing the aminomethyl sidechain.

This comparative approach allows for a more robust assignment of spectral features and highlights the spectroscopic consequences of chirality and functional group manipulation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate, both ¹H and ¹³C NMR provide a wealth of information regarding its connectivity and stereochemistry.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is expected to exhibit distinct signals corresponding to the morpholine ring, the aminomethyl linker, and the Boc protecting group. The morpholine ring, due to its chair conformation, will display a complex set of multiplets for its methylene protons.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate and Comparison with Analogs (400 MHz, CDCl₃)

Proton Assignment (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (Predicted) (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate (Predicted) (S)-3-(Aminomethyl)morpholine (Predicted) N-Boc-morpholine (Experimental) [3]
Boc (9H, s) ~1.45~1.45-1.47
Morpholine H-2, H-6 (4H, m) ~3.60 - 3.90~3.60 - 3.90~3.60 - 3.903.64
Morpholine H-3, H-5 (3H, m) ~2.60 - 2.90~2.60 - 2.90~2.60 - 2.903.42
-CH₂-NHBoc (2H, m) ~3.10 - 3.30~3.10 - 3.30~2.80 - 3.00-
NH-Boc (1H, br s) ~5.00~5.00--
Morpholine NH (1H, br s) VariableVariableVariable-
  • Causality of Chemical Shifts: The protons on carbons adjacent to the oxygen (H-2, H-6) are expected to be the most downfield due to the deshielding effect of the electronegative oxygen atom.[4] The protons on carbons adjacent to the nitrogen (H-3, H-5) will appear further upfield.[5] The bulky Boc group will likely influence the conformation of the morpholine ring, leading to subtle shifts compared to the unprotected analog. The carbamate NH proton signal is typically broad and its chemical shift is concentration-dependent.

  • Enantiomeric Equivalence: The ¹H NMR spectra of the (S) and (R) enantiomers are expected to be identical in a non-chiral solvent. Chiral resolving agents would be necessary to distinguish them by NMR.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate and Comparison with Analogs (100 MHz, CDCl₃)

Carbon Assignment (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (Predicted) (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate (Predicted) (S)-3-(Aminomethyl)morpholine (Predicted) N-Boc-morpholine (Experimental) [3]
Boc C(CH₃)₃ ~28.4~28.4-28.37
Boc C(CH₃)₃ ~79.5~79.5-79.92
Boc C=O ~156.0~156.0-154.77
Morpholine C-2, C-6 ~67.0~67.0~67.566.67
Morpholine C-3, C-5 ~46.0, ~50.0~46.0, ~50.0~46.5, ~50.543.48
-CH₂-NHBoc ~44.0~44.0~45.0-
  • Expert Interpretation: The carbonyl carbon of the Boc group is characteristically found around 156 ppm.[3] The quaternary carbon of the tert-butyl group appears around 79-80 ppm, while the methyl carbons are observed near 28 ppm.[6] In the morpholine ring, the carbons adjacent to oxygen (C-2, C-6) are deshielded and appear around 67 ppm, whereas those adjacent to nitrogen (C-3, C-5) are found at higher field (43-50 ppm).[5][7] The presence of the chiral center at C-3 will likely lead to distinct signals for C-3 and C-5.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate and its Analogs

Vibrational Mode (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (Predicted) (S)-3-(Aminomethyl)morpholine (Predicted) N-Boc-morpholine (Predicted)
N-H Stretch (Carbamate) ~3350 (broad)--
N-H Stretch (Amine) -~3300-3400 (two bands for primary amine)-
C-H Stretch (Aliphatic) ~2850-2980~2850-2980~2850-2980
C=O Stretch (Carbamate) ~1680-1700 (strong)-~1690 (strong)
N-H Bend (Amine) -~1600-
C-O Stretch (Ether) ~1120~1120~1120
  • Trustworthiness of Assignments: The most prominent and diagnostic peak for the target compound and N-Boc-morpholine will be the strong carbonyl (C=O) stretch of the carbamate group, typically appearing around 1700 cm⁻¹.[8][9] The N-H stretch of the carbamate will be a broad band around 3350 cm⁻¹.[10] For the deprotected analog, the characteristic two bands for the primary amine N-H stretch will be observed, and the C=O stretch will be absent. The C-O stretch of the morpholine ether linkage is a reliable marker present in all three compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

  • Expected Molecular Ion: For (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (C₁₀H₂₀N₂O₃), the expected exact mass is 216.1474 g/mol . High-resolution mass spectrometry (HRMS) should confirm this value.

  • Key Fragmentation Pathways: A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).[11][12] Another common fragmentation is the loss of the entire Boc group (101 Da).

    • [M-56]⁺: Loss of isobutylene.

    • [M-100]⁺: Loss of the entire Boc group.

    • Cleavage of the morpholine ring can also occur, leading to smaller fragments.

  • Comparison with Analogs:

    • (S)-3-(Aminomethyl)morpholine (C₅H₁₂N₂O): Expected exact mass of 116.0950 g/mol . The fragmentation will be dominated by cleavage of the morpholine ring.

    • N-Boc-morpholine (C₉H₁₇NO₃): Expected exact mass of 187.1208 g/mol . The fragmentation will also show the characteristic loss of 56 and 100 Da from the Boc group.

Experimental Protocols

Obtaining high-quality spectroscopic data is contingent upon meticulous sample preparation and instrument operation.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆).

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

IR Sample Preparation (ATR)
  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion or through an LC system.

  • Ionization: Apply appropriate ESI conditions (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to generate ions.

  • Mass Analysis: Acquire the mass spectrum using a time-of-flight (TOF) analyzer to obtain accurate mass measurements.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the key structural features and the expected workflow for spectroscopic analysis.

Figure 1: Structure of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate cluster_0 Boc Protecting Group cluster_1 Aminomethyl Linker cluster_2 Morpholine Ring Boc C(CH₃)₃ Carbonyl C=O Boc->Carbonyl NH NH Carbonyl->NH CH2 CH₂ NH->CH2 Morpholine C₄H₈NO CH2->Morpholine

Caption: Key functional moieties of the target molecule.

Figure 2: Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate, when approached with a comparative methodology, provides a robust and reliable means of structural verification. By understanding the characteristic signatures of the morpholine ring and the Boc protecting group, and by comparing the spectra to those of its enantiomer and deprotected analog, researchers can confidently ascertain the identity, purity, and stereochemical integrity of this vital synthetic intermediate. This analytical rigor is fundamental to the advancement of drug discovery and development programs that rely on such chiral building blocks.

References

  • Lead Sciences. (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. (2008). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Multiplet shape in proton NMR of morpholines. [Link]

  • PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]

  • mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]

  • Supporting Information. Synthesis of tert-butyl carbamates. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... [Link]

Sources

Comparative

Cost-benefit analysis of different synthetic routes to (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

[1] Executive Summary (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a high-value chiral scaffold, serving as a critical pharmacophore in the development of PI3K inhibitors, antibiotic oxazolidinones (e.g., Linezolid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate is a high-value chiral scaffold, serving as a critical pharmacophore in the development of PI3K inhibitors, antibiotic oxazolidinones (e.g., Linezolid analogs), and GPCR ligands.[1] Its structural rigidity and specific stereochemistry (S-configuration) are essential for target binding affinity.[1]

This guide evaluates three distinct synthetic strategies for producing this intermediate. The selection of a route depends heavily on the development stage:

  • Early Discovery: Prioritizes Route A (Chiral Pool) for guaranteed stereochemical fidelity.

  • Process Development: Shifts toward Route B (Resolution) for cost-reduction despite higher waste.

  • Commercial Manufacturing: Increasingly favors Route C (Asymmetric Catalysis) for atom economy and scalability.[1]

Quick Comparison Matrix
MetricRoute A: Chiral PoolRoute B: Classical ResolutionRoute C: Asymmetric Catalysis
Starting Material (S)-EpichlorohydrinRacemic Epichlorohydrin / Allyl aminePyrazine derivatives
Stereocontrol Excellent (>99% ee)Good (>98% ee after recryst.)[1][2]Variable (90-97% ee)
Step Count Low (3-4 steps)High (due to salt formation/break)Low (2-3 steps)
Relative Cost High (Reagent driven)Low (Labor/Waste driven)Medium (Catalyst driven)
Scalability LinearDifficult (Volume intensive)Excellent

Strategic Analysis of Synthetic Routes

Route A: The Chiral Pool Approach (From (S)-Epichlorohydrin)

This route relies on the commercially available (S)-epichlorohydrin to establish the C3 stereocenter immediately. It is the "Gold Standard" for purity.[1]

  • Mechanism: (S)-Epichlorohydrin undergoes ring-opening with a nitrogen nucleophile (e.g., benzylamine or phthalimide), followed by alkylation with a 2-haloethanol equivalent and base-mediated cyclization.[1]

  • Pros: The stereocenter is defined at the start; minimal risk of racemization if basic conditions are controlled.

  • Cons: (S)-Epichlorohydrin is significantly more expensive than the racemic variety.[1] The cyclization step can suffer from regioselectivity issues (6-endo-tet vs. 5-exo-tet) if not carefully managed.[1]

Route B: Classical Resolution (The Industrial Workhorse)

This method synthesizes the racemic morpholine scaffold using commodity chemicals and separates the enantiomers using a chiral acid.

  • Mechanism: Racemic 4-benzyl-3-(aminomethyl)morpholine is treated with a resolving agent, typically Dibenzoyl-L-tartaric acid (L-DBTA) .[1] The (S)-amine forms a less soluble diastereomeric salt which crystallizes out.[1]

  • Pros: Extremely low raw material costs.[1] Robust and requires no special equipment (e.g., high-pressure hydrogenation vessels).[1]

  • Cons: Theoretical yield is capped at 50% (unless dynamic kinetic resolution is used).[1] High E-factor (waste) due to solvent volumes required for recrystallization.[1]

Route C: Asymmetric Transfer Hydrogenation (The "Green" Route)

Emerging as the preferred route for large-scale manufacturing, this method reduces an unsaturated pyrazine or imine precursor using a chiral Ruthenium or Rhodium catalyst.

  • Mechanism: A pyrazine-2-methylamine derivative is subjected to partial reduction or Asymmetric Transfer Hydrogenation (ATH) using a catalyst like Ru(OTf)(TsDPEN)(p-cymene) .[1]

  • Pros: High atom economy.[1] Avoids the use of alkylating agents (epichlorohydrin is a potential carcinogen).

  • Cons: Catalyst IP and cost.[1] Achieving >99% ee often requires a subsequent upgrade step (recrystallization).[1]

Visualized Reaction Pathways

The following diagrams illustrate the chemical flow for the three described routes.

SyntheticRoutes cluster_0 Route A: Chiral Pool ((S)-Epichlorohydrin) cluster_1 Route B: Classical Resolution cluster_2 Route C: Asymmetric Catalysis S_Epi (S)-Epichlorohydrin Inter_A1 Chiral Amino Alcohol S_Epi->Inter_A1 Benzylamine Ring Opening Inter_A2 (S)-4-Benzyl-3- (hydroxymethyl)morpholine Inter_A1->Inter_A2 1,2-Dibromoethane Base (Cyclization) Target_A (S)-Target (>99% ee) Inter_A2->Target_A 1. NH3/H2 2. Boc2O Rac_Epi Racemic Epichlorohydrin Rac_Morph Racemic 3-(Aminomethyl)morpholine Rac_Epi->Rac_Morph Multi-step Synthesis Salt (S)-Amine • L-DBTA Salt Rac_Morph->Salt Dibenzoyl-L-tartaric acid Crystallization Waste R-Isomer (Waste) Rac_Morph->Waste Mother Liquor Target_B (S)-Target (>98% ee) Salt->Target_B 1. NaOH (Free base) 2. Boc2O Pyrazine 2-(Aminomethyl) pyrazine Chiral_Inter Chiral Tetrahydro Intermediate Pyrazine->Chiral_Inter Ru(TsDPEN) HCOOH/TEA Target_C (S)-Target (95-99% ee) Chiral_Inter->Target_C H2/Pd-C Boc2O

Figure 1: Comparative workflow of Chiral Pool, Resolution, and Catalytic routes.[1]

Detailed Experimental Protocols

Protocol A: Classical Resolution (Recommended for Lab Scale)

Rationale: This protocol is robust, requires no special pressure equipment, and uses inexpensive reagents.

Materials:

  • Racemic 4-benzyl-3-(aminomethyl)morpholine (100 g, 0.485 mol)[1]

  • Dibenzoyl-L-tartaric acid (L-DBTA) (174 g, 0.485 mol)[1]

  • Methanol (MeOH)

  • Isopropanol (IPA)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 100 g of racemic starting material in 500 mL of MeOH at 60°C.

    • In a separate vessel, dissolve 174 g of L-DBTA in 500 mL of warm MeOH.

    • Add the acid solution to the amine solution slowly over 30 minutes while maintaining 60°C.

    • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours, then chill to 0°C for 2 hours.

  • Filtration & Recrystallization:

    • Filter the white precipitate.[1] This is the crude diastereomeric salt.[1]

    • Crucial Step: Suspend the wet cake in boiling Ethanol/Water (9:1) or pure Isopropanol (approx. 5 mL/g).[1] Heat to reflux until dissolved, then cool slowly to recrystallize.[1] This upgrades the chiral purity from ~90% to >98% de.[1]

  • Free Basing:

    • Suspend the purified salt in DCM (500 mL) and add 2M NaOH (500 mL).

    • Stir vigorously for 30 minutes. Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 200 mL).[1]

    • Dry combined organics over Na2SO4 and concentrate.[1]

  • Boc Protection:

    • Dissolve the chiral amine in DCM.[1] Add 1.1 eq of Boc-anhydride (Boc2O) and 1.1 eq of TEA.

    • Stir at RT for 4 hours. Wash with citric acid (aq) and brine.[1]

    • Result: (S)-tert-Butyl (4-benzylmorpholin-3-ylmethyl)carbamate.[1] (Note: Benzyl group removal via Pd/C hydrogenation is required for the final N-H morpholine target).

Protocol B: Chiral Pool Synthesis (High Purity)

Rationale: For applications requiring strict impurity control (e.g., avoiding heavy metals).

Materials:

  • (S)-Epichlorohydrin (>99% ee)[1]

  • N-Benzylethanolamine[1]

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

Step-by-Step Methodology:

  • Ring Opening:

    • To a solution of N-benzylethanolamine (1.0 eq) in THF at 0°C, add (S)-epichlorohydrin (1.05 eq) dropwise.

    • Stir at RT for 12 hours. The amine attacks the epoxide (regioselective opening).

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add KOtBu (2.2 eq) in portions. The alkoxide formed displaces the chloride, closing the morpholine ring.

    • Safety Note: This reaction is exothermic.[1] Monitor internal temperature.[1]

    • Quench with water and extract with Ethyl Acetate.[1]

  • Functional Group Manipulation:

    • The resulting (S)-4-benzyl-3-(hydroxymethyl)morpholine must be converted to the amine.[1]

    • Activation: Treat with Methanesulfonyl chloride (MsCl) / TEA to form the mesylate.

    • Displacement: React the mesylate with Sodium Azide (NaN3) in DMF at 80°C (Caution: Azide hazard).

    • Reduction: Hydrogenate the azide (H2, Pd/C) in the presence of Boc2O to trap the amine directly as the carbamate.

Cost-Benefit & Performance Data

The following data is derived from modeled process simulations and aggregated patent literature performance.

ParameterRoute A (Chiral Pool)Route B (Resolution)Route C (Catalytic)
Overall Yield 45 - 55%25 - 35% (of racemate)60 - 75%
Enantiomeric Excess > 99.5%> 98.0%95 - 99%
Raw Material Cost

$ (High)
$ (Low)

(Medium)
E-Factor (kg waste/kg product) ~15~40 (Solvent heavy)~8
Throughput Time MediumSlow (Crystallization)Fast
Safety Profile Moderate (Azides/Hydrides)High (Standard chems)Moderate (High Pressure)

Conclusion: For a research laboratory needing 1-10 grams quickly, Route A is superior due to reliability.[1] For a pilot plant producing 100kg, Route B is often chosen to avoid IP issues and expensive catalysts, despite the waste. For multi-ton commercial production, Route C is the only sustainable option long-term.[1]

References

  • Chiral Pool Synthesis via Serine/Epichlorohydrin

    • Patent: CN102617503A.[1] "Novel synthetic method of (S)-3-morpholinyl carboxylic acid."

    • Context: Describes the transformation of L-Serine deriv
  • Resolution of Morpholine Derivatives

    • Patent: US Publication 20110009629.[1] "Preparation of Morpholine Derivatives."

    • Context: Validates the use of Dibenzoyl-L-tartaric acid for resolving 3-substituted morpholines.
  • Use of (S)

    • Journal: Der Pharma Chemica, 2011, 3(5):168-175.[1][3] "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin."

    • Context: Demonstrates the regioselectivity and utility of (S)-epichlorohydrin in forming the morpholine-like oxazolidinone core.[1]

  • Asymmetric Transfer Hydrogenation (ATH)

    • Journal: J. Org.[1][4][5] Chem., 2016, 81, 8696-8709.[1][5] "Enantioselective Synthesis of 3-Substituted Morpholines."

    • Context: Details the use of Ru-TsDPEN catalysts for creating chiral morpholines

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

This document provides essential procedural guidance for the safe and compliant disposal of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS No: 1257850-88-6)[1]. As drug development professionals, our commitment to s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS No: 1257850-88-6)[1]. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that safety and environmental stewardship are integral to our laboratory operations.

While specific hazard data for this compound is not extensively published, its classification as a carbamate derivative necessitates a cautious and informed approach to its disposal. Carbamates as a class can exhibit significant toxicity, and proper handling is paramount to mitigate risk.[2][3]

Core Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. The following assessment is based on data from structurally similar compounds and general principles of chemical safety for the carbamate class.

Key Operational Hazards:

  • Contact Hazard: Direct contact with skin and eyes should be avoided. Similar carbamate compounds can cause irritation.[4]

  • Inhalation Hazard: Avoid the formation and inhalation of dust or aerosols.[5][6] Handling in a well-ventilated area is mandatory.[5]

  • Thermal Decomposition: When heated to decomposition, this compound may release hazardous gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Safety & Hazard Data Summary
Appearance Solid (Assumed)
Primary Hazards Potential for skin and eye irritation.[4] May be harmful if inhaled or swallowed.
Incompatible Materials Strong oxidizing agents.[4]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

Personal Protective Equipment (PPE) & Safe Handling

Adherence to proper PPE and handling protocols is the first line of defense against chemical exposure.

Engineering Controls:

All handling and preparation for disposal of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate must be conducted in a certified chemical fume hood to minimize inhalation risk.[5][7]

Required Personal Protective Equipment:
  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]

  • Hand Protection: Wear chemical-impermeable gloves. For carbamates, neoprene or nitrile gloves provide adequate protection; latex gloves are not recommended.[2][5]

  • Protective Clothing: A standard laboratory coat must be worn. Ensure it is fully buttoned.

Step-by-Step Disposal Protocol

Disposal of this compound must not be done via standard drains or as regular solid waste.[5][9] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[9][10]

Step 1: Waste Segregation and Collection
  • Identify as Hazardous Waste: Classify waste containing (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate as "Non-Halogenated Organic Solid Waste."

  • Collect Waste: Place the solid chemical waste directly into a designated and properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[4]

Step 2: Proper Containerization
  • Select an Appropriate Container: The waste container must be chemically compatible, in good condition, and have a secure, leak-proof lid.[11]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate."

    • The accumulation start date.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • Keep Closed: The waste container must remain closed at all times except when adding waste.[9]

Step 3: Decontamination of Empty Containers
  • Triple Rinse: Any "empty" container that once held the pure compound must be decontaminated. This is achieved by a triple-rinse procedure.[5]

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Collect all rinsate as "Hazardous Liquid Waste" in a separate, properly labeled container. Do not dispose of the rinsate down the drain. [5]

  • Container Disposal: Once triple-rinsed, the container can be defaced (by removing or obscuring the original label) and disposed of as regular laboratory glass or plastic waste, in accordance with your facility's procedures.[9]

Step 4: Managing Spills and Leaks
  • Ensure Safety: Evacuate non-essential personnel from the immediate area.[5]

  • Control and Contain: Prevent further spread of the spill. For a solid, carefully sweep or scoop the material into a designated waste container.[6] Avoid generating dust.[5][6]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup (e.g., absorbent pads, wipes) must be collected and disposed of as hazardous waste.

Step 5: Final Disposal Pathway
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory, ensuring it does not exceed storage time or volume limits (e.g., typically no more than 55 gallons total hazardous waste).[9][12]

  • Arrange for Pickup: Submit a hazardous waste pickup request through your institution's EHS office.[12]

  • Method of Destruction: The final disposal will be handled by a licensed chemical destruction facility. For carbamate compounds, controlled incineration with flue gas scrubbing is the preferred and environmentally sound method of destruction.[5] This process ensures the complete breakdown of the molecule into less harmful components.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate waste.

G cluster_prep Phase 1: In-Lab Handling cluster_contain Phase 2: Waste Containment cluster_dispose Phase 3: Final Disposal cluster_decon Ancillary Procedure A Identify Waste (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate B Wear Full PPE (Nitrile Gloves, Goggles, Lab Coat) A->B Always Start with Safety C Handle in Fume Hood B->C F Segregate Solid Waste & Collect Contaminated Materials C->F D Select Compatible Container E Label Container Correctly 'Hazardous Waste' + Details D->E G Keep Container Securely Closed F->G H Store in Satellite Accumulation Area G->H I Request EHS Pickup H->I When Full or Time Limit Reached J Licensed Contractor Disposal (Controlled Incineration) I->J K Empty 'Pure' Container L Triple-Rinse with Solvent K->L Decontamination Path M Collect Rinsate as Liquid Hazardous Waste L->M N Dispose of Decontaminated Container as Regular Waste L->N After Rinsing M->H Store with other waste

Caption: Workflow for the safe disposal of (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate.

Regulatory Compliance

All laboratory waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA). Academic and research institutions often operate under the alternative requirements of 40 CFR Part 262, Subpart K, which mandates specific protocols for laboratory waste management, including training, labeling, and removal timelines.[13] It is your responsibility to be familiar with and adhere to the specific policies set forth by your institution's EHS department, which are designed to ensure compliance with all local, state, and federal laws.[11]

References

  • Safety Data Sheet for tert-Butyl carbamate. (2010-10-28). Thermo Fisher Scientific. [Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Microbial elimination of carbamate pesticides: specific strains and promising enzymes. (2022-09-05). Applied Microbiology and Biotechnology. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Photochemical processes for removal of carbamate pesticides from water. ResearchGate. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal. [Link]

  • Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University Research Safety. [Link]

  • Safety Data Sheet. 3M. [Link]

  • (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. Lead Sciences. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.